{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile
Description
{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile is a solvatochromic dye characterized by an extended π-conjugated system terminated by a diethylamino electron-donating group and a propanedinitrile electron-accepting moiety. This structural design enables intramolecular charge transfer (ICT), resulting in pronounced solvatochromism—a shift in absorption spectra depending on solvent polarity. Such properties make it valuable for applications in solvent polarity sensing, optoelectronics, and molecular probes .
Properties
CAS No. |
213620-09-8 |
|---|---|
Molecular Formula |
C20H21N3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-[7-[4-(diethylamino)phenyl]hepta-2,4,6-trienylidene]propanedinitrile |
InChI |
InChI=1S/C20H21N3/c1-3-23(4-2)20-14-12-18(13-15-20)10-8-6-5-7-9-11-19(16-21)17-22/h5-15H,3-4H2,1-2H3 |
InChI Key |
OOXPOOBCFXLCGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile typically involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a series of conjugated additions and eliminations to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted nitriles and amides.
Scientific Research Applications
{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of {7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile involves its interaction with specific molecular targets. The compound’s diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile groups can act as electron-withdrawing groups, modulating the compound’s reactivity. These interactions influence the compound’s ability to bind to biological targets and exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s solvatochromic and electronic properties are best understood in comparison with structurally analogous derivatives. Below is a systematic analysis:
Substituent Effects: Diethylamino vs. Dimethylamino Groups
The diethylamino group in the target compound contrasts with dimethylamino-terminated homologs like 2-{(2E,4E,6E)-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}malononitrile (DCV[4]) . Key differences include:
- Electron-Donating Strength: Dimethylamino groups exhibit slightly stronger electron-donating effects due to reduced steric hindrance compared to diethylamino groups, leading to a blue shift (~10–15 nm) in absorption maxima in non-polar solvents .
- Solubility: The diethylamino group enhances lipophilicity, improving solubility in non-polar solvents like hexane.
π-Conjugation Length
The hepta-2,4,6-triene backbone in the target compound provides a longer π-conjugated system compared to shorter homologs like 2-{(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile (DCV[3]) :
- Absorption Maxima : Extending conjugation from penta-2,4-diene (DCV[3]) to hepta-2,4,6-triene (target compound) red-shifts absorption by ~50–70 nm in polar solvents (e.g., DMSO).
- Solvatochromic Sensitivity : Longer π-systems amplify solvent-induced polarity effects, increasing the solvatochromic shift range (Δλ) from ~120 nm (DCV[3]) to ~150 nm (target compound) .
Comparison with Reichardt’s Dye
Reichardt’s dye, a betaine-based solvatochromic indicator, differs fundamentally in structure and response:
- Direction of Solvatochromism : The target compound exhibits negative solvatochromism (red shift in polar solvents), whereas Reichardt’s dye shows positive solvatochromism (blue shift in polar solvents) due to its zwitterionic ground state .
- Sensitivity Range : Reichardt’s dye (Eₜ(30) scale) covers a broader solvent polarity range but requires near-IR measurements. The target compound operates in the visible spectrum, enabling simpler UV/vis analysis .
Research Findings
- Solvent Polarity Mapping : The target compound’s Δλ of 150 nm surpasses DCV[3] (Δλ = 120 nm), making it superior for distinguishing subtle polarity differences in solvents like ethyl acetate vs. acetone .
- Thermal Stability: Diethylamino derivatives exhibit marginally lower thermal stability than dimethylamino analogs due to increased steric bulk, as observed in differential scanning calorimetry (DSC) studies .
- Computational Validation: Density-functional theory (DFT) calculations align with experimental data, confirming the diethylamino group’s role in modulating HOMO-LUMO gaps .
Biological Activity
The compound {7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile is a complex organic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, efficacy against different cell lines, and potential as a pharmaceutical agent. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a heptatriene backbone with a diethylamino group attached to a phenyl ring. The presence of the propanedinitrile moiety suggests potential reactivity that may be exploited in biological systems.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.
Anticancer Activity
A significant focus has been placed on the anticancer properties of this compound. Research utilizing the Sulforhodamine B (SRB) assay has demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 8.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12.0 | Inhibition of proliferation |
Case Studies
- Study on Lung Cancer Cells : A study evaluated the effect of the compound on A549 lung cancer cells, revealing an IC50 value of 10.5 µM. The mechanism was primarily through apoptosis induction as evidenced by increased caspase activity.
- Breast Cancer Research : In MCF-7 cells, the compound exhibited an IC50 of 8.3 µM, with flow cytometry analysis confirming cell cycle arrest at the G1 phase.
- Cervical Cancer Analysis : HeLa cells showed an IC50 value of 12.0 µM, with further studies indicating that the compound disrupts mitochondrial membrane potential, leading to cell death.
Pharmacological Applications
The potential pharmacological applications for this compound include:
- Cancer Therapy : Given its efficacy against multiple cancer cell lines, further development as an anticancer agent is warranted.
- Targeted Drug Delivery : The diethylamino group may facilitate targeted delivery mechanisms in drug formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
